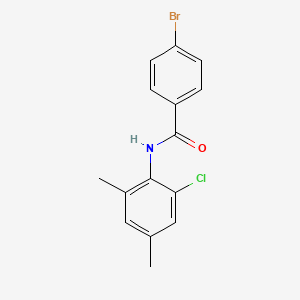

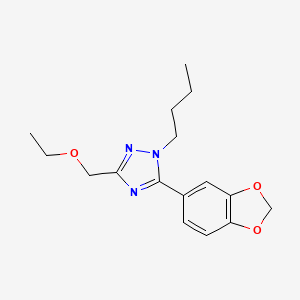

N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide, also known as nitrapyrin, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in agriculture and environmental management. Nitrapyrin is a synthetic compound that belongs to the class of nitrification inhibitors, which are used to control soil nitrogen loss by inhibiting the conversion of ammonium to nitrate by soil microorganisms.

Mechanism of Action

Nitrapyrin acts as a nitrification inhibitor by inhibiting the activity of soil microorganisms that convert ammonium to nitrate. The inhibition of nitrification results in the accumulation of ammonium in the soil, which can be taken up by crops and used for growth. Nitrapyrin specifically inhibits the activity of ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA), which are responsible for the conversion of ammonium to nitrite.

Biochemical and Physiological Effects

Nitrapyrin has been shown to have minimal toxicological effects on humans and animals. It is rapidly metabolized and excreted from the body, with a half-life of less than 24 hours. However, N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide can have adverse effects on soil microorganisms, particularly nitrifying bacteria, which are essential for soil nitrogen cycling. Prolonged use of N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide can lead to a shift in soil microbial communities and a decrease in soil nitrogen availability.

Advantages and Limitations for Lab Experiments

Nitrapyrin has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. It is also readily available from commercial sources and can be easily synthesized in the lab. However, N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide has some limitations for lab experiments, including its high cost and potential toxicity to soil microorganisms. Researchers should use caution when working with N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide and consider alternative nitrification inhibitors when possible.

Future Directions

There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide, including:

1. The development of new formulations and application methods to improve the efficacy and sustainability of N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide in agriculture and environmental management.

2. The investigation of the long-term effects of N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide on soil microbial communities and soil nitrogen cycling.

3. The exploration of the potential use of N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide in other areas of environmental management, such as wastewater treatment and bioremediation.

4. The identification of new nitrification inhibitors with improved efficacy, safety, and environmental sustainability.

Conclusion

In conclusion, N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide is a synthetic compound that has gained significant attention in scientific research due to its diverse applications in agriculture and environmental management. Nitrapyrin acts as a nitrification inhibitor by inhibiting the activity of soil microorganisms that convert ammonium to nitrate. Nitrapyrin has been shown to have minimal toxicological effects on humans and animals, but can have adverse effects on soil microorganisms. Future research on N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide should focus on improving its efficacy and sustainability in agriculture and environmental management, while minimizing its potential adverse effects on soil microbial communities.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide involves the reaction of 2-(4-nitrophenoxy)acetic acid with 5-chloro-2-pyridinamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction yields N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide as a white crystalline solid with a melting point of 120-122°C and a molecular weight of 288.7 g/mol.

Scientific Research Applications

Nitrapyrin has been extensively studied for its application in agriculture and environmental management. It is primarily used as a nitrification inhibitor to control soil nitrogen loss and improve nitrogen use efficiency in crops. Nitrapyrin has been shown to reduce nitrate leaching and increase crop yield in various crops, including corn, wheat, and soybean.

In addition to its agricultural applications, N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide has also been studied for its potential use in environmental management. It has been shown to reduce nitrogen pollution in water bodies by controlling the conversion of ammonium to nitrate, which can lead to eutrophication and harmful algal blooms.

properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-(4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4/c14-9-1-6-12(15-7-9)16-13(18)8-21-11-4-2-10(3-5-11)17(19)20/h1-7H,8H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCJFSTYXKCZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)-2-(4-nitrophenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)

![5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5687665.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide dihydrochloride](/img/structure/B5687672.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5687676.png)

![5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5687690.png)

![2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687694.png)

![(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5687724.png)

![[(3aS*,9bS*)-2-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5687736.png)

![N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5687745.png)

![1-(2-ethoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5687757.png)